molecular formula C10H11KN2O6S2 B13787300 Ammonium potassium 7-aminonaphthalene-1,3-disulphonate CAS No. 68213-88-7

Ammonium potassium 7-aminonaphthalene-1,3-disulphonate

Cat. No.: B13787300
CAS No.: 68213-88-7
M. Wt: 358.4 g/mol
InChI Key: TZVTVNXYTRWACD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C₁₀H₁₁KN₂O₆S₂ and a molecular weight of 358.43 g/mol . It is a salt formed from 1,3-naphthalenedisulfonic acid and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium potassium 7-aminonaphthalene-1,3-disulphonate typically involves the sulfonation of naphthalene followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of ammonium and potassium salts in the final steps ensures the formation of the desired ammonium potassium salt .

Chemical Reactions Analysis

Types of Reactions

Ammonium potassium 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ammonium potassium 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium potassium 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The sulfonate groups enhance its solubility and reactivity, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium potassium 7-hydroxynaphthalene-1,3-disulphonate
  • Ammonium potassium 7-methylnaphthalene-1,3-disulphonate
  • Ammonium potassium 7-chloronaphthalene-1,3-disulphonate

Uniqueness

Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is unique due to its amino group, which provides additional reactivity and functionality compared to its hydroxyl, methyl, and chloro counterparts. This makes it particularly valuable in applications requiring specific interactions with biological molecules .

Properties

CAS No.

68213-88-7

Molecular Formula

C10H11KN2O6S2

Molecular Weight

358.4 g/mol

IUPAC Name

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;azane

InChI

InChI=1S/C10H9NO6S2.K.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H3/q;+1;/p-1

InChI Key

TZVTVNXYTRWACD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.N.[K+]

Related CAS

86-65-7 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.